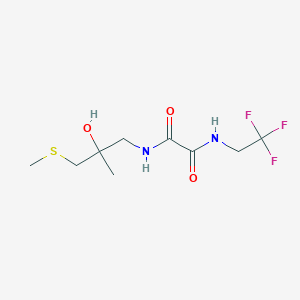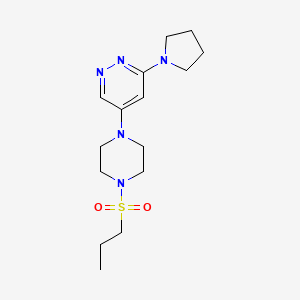
5-(4-(Propylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine” is a chemical compound with the molecular formula C12H19N5 . Its molecular weight is 233.31 .
Molecular Structure Analysis
The molecular structure of “4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine” is represented by the formula C12H19N5 .Chemical Reactions Analysis
The synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates proceeds through the intermediate formation of hetaryl isocyanates .Physical and Chemical Properties Analysis
The molecular weight of “4-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine” is 233.31 . Other physical and chemical properties such as boiling point and storage conditions are not specified .Applications De Recherche Scientifique
Receptor Binding Affinity and Antagonism
Research into compounds structurally related to 5-(4-(Propylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine has indicated significant interest in their receptor binding affinities, particularly towards dopamine D-2 and serotonin 5-HT2 receptors. Studies have synthesized series of compounds to explore the central 5-HT2 receptor antagonism and dopamine D-2 receptor affinity, leading to insights into potential applications in treating disorders related to these pathways, such as schizophrenia and depression (Perregaard et al., 1992).
Antimicrobial and Antimalarial Activities
Further research has expanded into the synthesis of new sulfonamide and amide derivatives containing the piperazine ring, showcasing their in vitro antimicrobial activity against various bacterial strains and their potential antifungal and antimalarial activities (Bhatt et al., 2016). Such studies contribute to the search for new therapeutic agents in the fight against infectious diseases.
Antidiabetic Drug Development
The synthesis of triazolo-pyridazine-6-yl-substituted piperazines and their evaluation as anti-diabetic drugs through the inhibition of Dipeptidyl peptidase-4 (DPP-4) indicate the potential of related compounds in the management of type 2 diabetes. These compounds have shown significant insulinotropic activities and antioxidant properties, suggesting their usefulness in diabetic therapy (Bindu et al., 2019).
Crystal Engineering and Co-Crystal Formation
In the realm of crystal engineering, the interactions and co-crystal formation capabilities of sulfadiazine with pyridines, including structures similar to this compound, have been explored to understand their reconfigurable exteriors and tautomeric behaviors. This research provides insights into the design of pharmaceutical co-crystals with tailored properties (Elacqua et al., 2013).
Novel Antimicrobial Agents
The creation of novel pyridazine, thieno(2,3-c)pyridazine, and pyrimidothienopyridazine derivatives with sulfonamido moieties has been pursued with the aim of developing potential antimicrobial agents. These efforts underscore the versatility of compounds structurally related to this compound in contributing to the discovery of new antimicrobial therapies (Al-Kamali & Al-Hazmi, 2014).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(4-propylsulfonylpiperazin-1-yl)-3-pyrrolidin-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2S/c1-2-11-23(21,22)20-9-7-18(8-10-20)14-12-15(17-16-13-14)19-5-3-4-6-19/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSZQEIALXNFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=CC(=NN=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

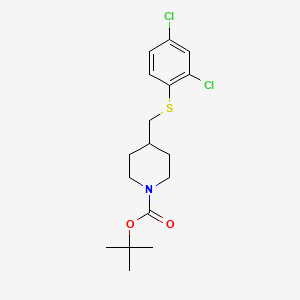
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)
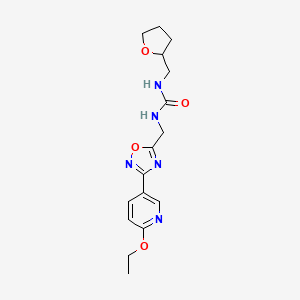
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)nicotinamide](/img/structure/B2982843.png)
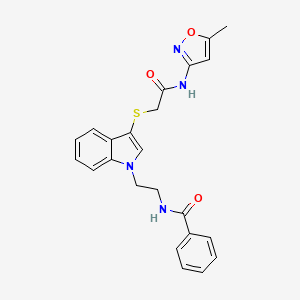
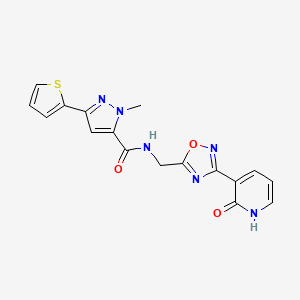
![3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2982848.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2982850.png)
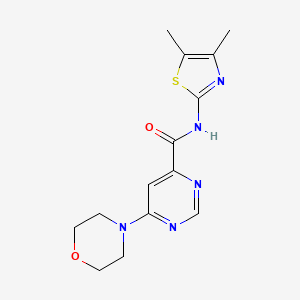
![1-(3-Bromophenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2982852.png)
![4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-1-(4-iodophenyl)sulfonylpiperidine](/img/structure/B2982855.png)
![4-Chloro-N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2982856.png)
